![molecular formula C16H30N2O2S3 B15163264 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole CAS No. 193624-56-5](/img/structure/B15163264.png)
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two butoxypropylsulfanyl groups attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with butoxypropylsulfanyl reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The butoxypropylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial agents.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole exerts its effects is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various molecular pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: The parent compound of the thiadiazole family.
2,5-Dimethyl-1,3,4-thiadiazole: A similar compound with methyl groups instead of butoxypropylsulfanyl groups.
2,5-Diphenyl-1,3,4-thiadiazole: Another derivative with phenyl groups.
Uniqueness: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of butoxypropylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
193624-56-5 |
|---|---|
Molekularformel |
C16H30N2O2S3 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
2,5-bis(1-butoxypropylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H30N2O2S3/c1-5-9-11-19-13(7-3)21-15-17-18-16(23-15)22-14(8-4)20-12-10-6-2/h13-14H,5-12H2,1-4H3 |
InChI-Schlüssel |
FSZXMBXDDGZWBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CC)SC1=NN=C(S1)SC(CC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


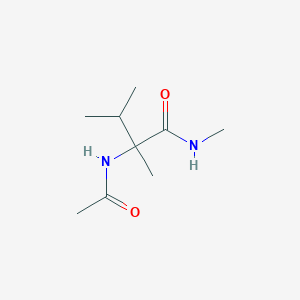

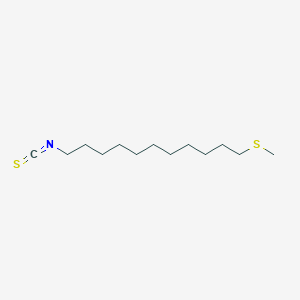


![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
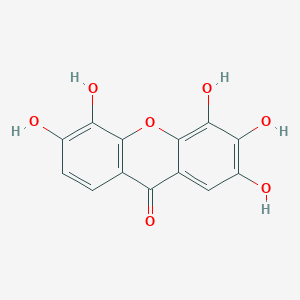
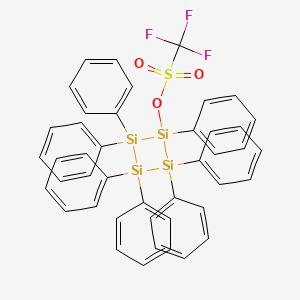
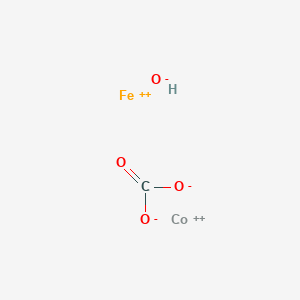
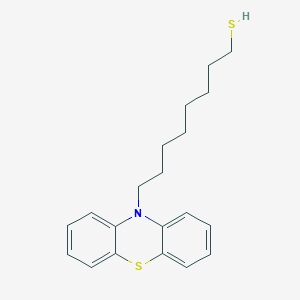
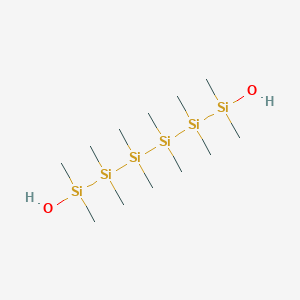
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
